Product packaging for Fluvastatin ethyl ester(Cat. No.:CAS No. 786710-24-5)

Fluvastatin ethyl ester

Cat. No.: B13418171
CAS No.: 786710-24-5
M. Wt: 439.5 g/mol
InChI Key: QHZGLNLLTBLIDC-SVKRATOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvastatin ethyl ester, with the CAS number 615263-37-1 and the molecular formula C26H30FNO4, is a well-characterized chemical reference standard essential for pharmaceutical research and development . It is a key ester derivative of Fluvastatin, a synthetic member of the statin class of drugs that competitively inhibits the hepatic enzyme HMG-CoA reductase . This inhibition blocks the mevalonate pathway, the rate-limiting step in cholesterol biosynthesis, leading to a reduction in hepatic cholesterol levels and an subsequent increase in the expression of LDL receptors on hepatocytes . As a highly purified analytical standard, this compound is critical for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Its primary research applications include analytical method development, method validation, and Quality Control (QC) during the commercial production of Fluvastatin . The product is characterized with data compliant with stringent regulatory standards set by agencies including the USP, EMA, JP, and BP, and is often supported by a detailed Structure Elucidation Report (SER) to ensure reliability and accuracy . This compound is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30FNO4 B13418171 Fluvastatin ethyl ester CAS No. 786710-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

786710-24-5

Molecular Formula

C26H30FNO4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1

InChI Key

QHZGLNLLTBLIDC-SVKRATOZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Origin of Product

United States

Synthetic Methodologies for Fluvastatin Ethyl Ester

Development and Optimization of Total Synthesis Routes

The total synthesis of fluvastatin (B1673502) ethyl ester involves the construction of the core indole (B1671886) heterocycle followed by the elaboration of the stereochemically complex dihydroxy heptenoate side chain. Various strategies have been developed to optimize this process for efficiency and stereocontrol.

Conventional Chemical Synthesis Strategies

The conventional synthesis of fluvastatin esters typically begins with the construction of the indole core, followed by the attachment and modification of the side chain. While many published methods focus on the methyl or tert-butyl esters, the synthesis of the ethyl ester follows a similar pathway. researchgate.netacs.org A common approach involves the Paal-Knorr or Bischler-Möhlau synthesis to form the substituted indole ring. researchgate.net

The final step can also be a direct esterification or transesterification of fluvastatin acid. Transesterification can be achieved under either acidic or basic conditions, where the use of ethanol (B145695) as a solvent in the presence of an acid or a base catalyst like sodium ethoxide would yield fluvastatin ethyl ester from another ester, such as the methyl ester. scielo.brnih.gov

Catalytic and Stereoselective Approaches in Ester Formation

Achieving the correct stereochemistry of the 3,5-dihydroxy side chain is paramount. Significant research has been directed towards stereoselective reduction of the β-keto group in the side chain precursor. A well-established method involves the use of a dialkylborane and a reducing agent like sodium borohydride (B1222165). google.com For instance, the reduction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy (B1213986) diethylborane and sodium borohydride yields a high syn/anti ratio. google.com A similar strategy is applicable to the corresponding ethyl ester precursor, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid ethyl ester.

An alternative approach utilizes a chiral Schiff base ligand in the presence of a titanium catalyst to facilitate a highly enantioselective synthesis of fluvastatin and its analogs. acs.org This method allows for the generation of β-hydroxy ketoesters which can then be diastereoselectively reduced to the syn-1,3-diol esters with high enantiomeric excess. acs.org

Catalyst/ReagentPrecursor SubstrateProductDiastereomeric/Enantiomeric Excess
Diethylmethoxyborane / Sodium Borohydride(E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl estersyn-3,5-dihydroxy heptenoate methyl ester98:2 (syn:anti)
Ti(O-i-Pr)4 / Chiral Schiff Base LigandAldehyde and Diketeneβ-hydroxy ketoester91% ee (after reduction and recrystallization >99.9% ee)

Biocatalytic Transformations for Ester Precursors and this compound Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral intermediates. mdpi.com The synthesis of the chiral side chain of statins has been a major focus of biocatalytic research. Enzymes such as ketoreductases and alcohol dehydrogenases are employed for the stereoselective reduction of ketoesters. chembk.comgoogle.com

Specifically, the enantioselective reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid ethyl ester to (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid ethyl ester has been demonstrated using cell suspensions of Acinetobacter calcoaceticus. chembk.comgoogle.com This chiral dihydroxy ester is a key intermediate that can be further elaborated to form the side chain of this compound. Another key precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, can be synthesized with high enantiomeric excess (>99%) through the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi such as Cylindrocarpon sclerotigenum. nih.gov

Preparation of this compound Analogs and Impurities

The synthesis of analogs and impurities of this compound is crucial for pharmacological studies and for the development of analytical methods to ensure the purity of the active pharmaceutical ingredient.

Synthesis of Structurally Related Ester Derivatives

A notable analog of this compound is the N-ethyl derivative, where the N-isopropyl group on the indole ring is replaced by an N-ethyl group. This compound, (3R,5S,E)-7-(1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, is a known impurity of fluvastatin. mdpi.comgoogle.com Its synthesis would follow a similar pathway to fluvastatin, but starting with N-ethyl-N-phenylhydrazine in the indole synthesis step.

Other structurally related ester derivatives can be synthesized by modifying the ester group itself, for example, by transesterification with different alcohols. The synthesis of various impurities, such as the anti-isomer (the undesired stereoisomer of the dihydroxy side chain) and degradation products, is also important for analytical purposes. cleanchemlab.com

Compound NameStructureRole
Fluvastatin N-ethyl analogN-isopropyl group is replaced by an N-ethyl group.Impurity
Fluvastatin anti isomer(3RS,5RS) stereochemistry in the side chain.Impurity
3-Hydroxy-5-keto fluvastatinThe 5-hydroxy group is oxidized to a ketone.Impurity

Generation of Isotope-Labeled this compound for Research

Isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies. The synthesis of deuterium-labeled fluvastatin has been reported. acs.org For instance, (3R, 5S)-Fluvastatin-d6 can be prepared, where the six hydrogen atoms of the isopropyl group are replaced with deuterium. veeprho.com This is typically achieved by using a deuterated starting material, such as [²H6] 2-bromopropane, in the synthesis of the indole core. researchgate.net

While the direct synthesis of deuterium-labeled this compound is not explicitly detailed in the reviewed literature, it can be inferred that using deuterated ethanol for the esterification or transesterification step would yield the corresponding deuterated ethyl ester. For example, Fluvastatin-d7 tert-butyl ester is known as an intermediate for preparing labeled fluvastatin, and a similar ethyl ester analog could be synthesized. medchemexpress.com

Labeled CompoundLabel PositionApplication
(3R, 5S)-Fluvastatin-d6Isopropyl groupInternal standard in analytical and pharmacokinetic research
Fluvastatin-D8 (Major) Sodium SaltNot specifiedPharmacokinetic and drug metabolism studies

Analytical Chemistry Techniques for Fluvastatin Ethyl Ester Characterization

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of Fluvastatin (B1673502) ethyl ester, enabling its separation from related substances and accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is crucial for the routine analysis of Fluvastatin ethyl ester. Several studies have focused on creating and validating reversed-phase HPLC (RP-HPLC) methods for the determination of fluvastatin and its related compounds. researchgate.netresearchgate.netnih.gov

A common approach involves using a C18 column, such as an ODS Hypersil C18 or a Restek Ultra C18, with a mobile phase typically consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.netnih.gov For instance, one method utilized a mobile phase of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v) with UV detection at 305 nm. researchgate.net Another validated method employed a gradient elution with acetonitrile and Milli-Q® water containing 0.1% orthophosphoric acid, with UV detection at 240 nm. nih.gov The pH of the mobile phase is often adjusted to around 3.0 with orthophosphoric acid to ensure good peak shape and separation. researchgate.net

Method validation is a critical aspect, with studies demonstrating linearity over a wide concentration range. For example, linearity has been established in ranges of 2.0-320.0 µg/mL and 0.05-200.00 µg/ml, with correlation coefficients (r²) greater than 0.999. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the sensitivity of the method. nih.govresearchgate.net

A summary of exemplary HPLC method parameters is provided in the table below.

ParameterMethod 1Method 2Method 3
Column ODS Hypersil C18 (250×4.6 mm, 5 µm) researchgate.netRP-18 researchgate.netRestek Ultra C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol:0.10 M Ammonium Acetate (70:30, v/v) researchgate.netMethanol:Water (70:30, v/v), pH 3.0 researchgate.netAcetonitrile:Water with 0.1% Orthophosphoric Acid (gradient) nih.gov
Flow Rate 1.0 mL/min researchgate.net1.0 mL/min researchgate.net1.0 mL/min nih.gov
Detection UV at 305 nm researchgate.netNot SpecifiedUV at 240 nm nih.gov
Linearity (µg/mL) 2.0-320.0 researchgate.netNot Specified0.05-200.00 nih.gov
Correlation Coefficient (r²) >0.9998 researchgate.net>0.999 researchgate.net1 nih.gov
LOD (µg/mL) 0.54 researchgate.net2.02 researchgate.net0.004-0.006 nih.gov
LOQ (µg/mL) Not Specified6.12 researchgate.net0.013-0.035 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. This technique is invaluable for pharmacokinetic studies and the identification of metabolites and impurities. veeprho.comresearchgate.net

LC-MS/MS methods often utilize a reversed-phase column for separation, followed by detection using an MS/MS system. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity by monitoring a specific precursor ion and its corresponding product ion. researchgate.net For Fluvastatin, the [M-H]- ion at m/z 410 is often monitored, with a product ion at m/z 348. researchgate.net

The use of stable isotope-labeled internal standards, such as (3R, 5S)-Fluvastatin-D6, can improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. veeprho.com Experimental LC-MS data for fluvastatin shows a precursor ion [M+H]+ at m/z 412.1918625. nih.gov

Chiral Analysis of this compound and its Stereoisomers

Fluvastatin is a racemic mixture, and the analysis of its individual stereoisomers is crucial as they may exhibit different pharmacological activities. nih.gov Chiral HPLC is a widely used technique for the separation of fluvastatin enantiomers. nih.govnih.gov

One successful approach involves the use of a chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD column. nih.govnih.gov A normal-phase HPLC method using a Chiralpak AD column with a mobile phase of hexane-isopropanol-trifluoroacetic acid (90:10:0.1) has been reported for the separation of fluvastatin enantiomers. nih.gov In another method, the (+)-3R,5S and (-)-3S,5R isomers were separated on a Chiralcel OD-H column with fluorescence detection. nih.gov

Capillary electrophoresis (CE) has also been employed for the chiral separation of fluvastatin enantiomers, offering advantages such as lower solvent consumption and higher peak efficiencies. researchgate.netnih.gov A method using an uncoated fused-silica capillary with a running buffer containing (2-hydroxypropyl)-β-cyclodextrin as a chiral selector has been developed. nih.gov

The table below summarizes key parameters for chiral separation methods.

TechniqueColumn/CapillaryMobile Phase/Running BufferDetection
HPLC Chiralpak AD (4.6 mm × 250 mm) nih.govHexane-isopropanol-trifluoroacetic acid (90:10:0.1) nih.govUV at 239 nm nih.gov
HPLC Chiralcel OD-H nih.govNot specifiedFluorescence (λex 305 nm; λem 390 nm) nih.gov
CE Uncoated fused silica (B1680970) nih.gov100 mM borate (B1201080) solution with 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin nih.govNot specified

Reference Standard Development and Quality Control Applications

The availability of a well-characterized reference standard is a prerequisite for accurate and reliable analytical testing. This compound serves as a critical reference material in various quality control applications.

Establishment of this compound as an Analytical Reference

This compound is utilized as a reference standard for analytical method development, method validation, and quality control during the production of fluvastatin. synzeal.com These reference standards are supplied with a comprehensive certificate of analysis (COA) and detailed characterization data to ensure their suitability for these applications. synzeal.comsynzeal.com The availability of high-quality reference materials is essential for pharmaceutical research and for filing regulatory documents such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com

Method Validation for Purity and Impurity Profiling

Analytical methods for the determination of this compound must be thoroughly validated to ensure they are fit for their intended purpose, which includes assessing the purity of the compound and identifying and quantifying any impurities. synzeal.comcleanchemlab.com Method validation is performed in accordance with guidelines from regulatory authorities like the International Council for Harmonisation (ICH). allmpus.com

Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netresearchgate.net For instance, a validated RP-HPLC method for fluvastatin sodium demonstrated good linearity, accuracy (recoveries of 98.31-99.70%), and precision (intraday and interday CVs of 0.2073-0.8976%). researchgate.net Stability-indicating methods are also developed to demonstrate that the analytical procedure can accurately measure the analyte in the presence of its degradation products. researchgate.net The use of reference standards for impurities, such as Fluvastatin EP Impurity D and Fluvastatin EP Impurity F, is crucial for accurate impurity profiling. veeprho.comveeprho.com

Chemical Reactivity and Transformation Studies of Fluvastatin Ethyl Ester

Investigation of Ester Hydrolysis and Cleavage Mechanisms

The hydrolysis of the ethyl ester moiety in fluvastatin (B1673502) ethyl ester to its corresponding carboxylic acid (fluvastatin) is a primary transformation pathway. This reaction can be catalyzed by either acid or base and generally proceeds through a nucleophilic acyl substitution mechanism.

Under acidic conditions, the hydrolysis typically follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.com This process involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid, fluvastatin, and regenerate the acid catalyst. pressbooks.pub

In contrast, base-promoted hydrolysis, often termed saponification, follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.com In this pathway, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OEt) as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, leading to the carboxylate salt of fluvastatin and ethanol in a final, irreversible step. pressbooks.publibretexts.org Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

The cleavage almost universally occurs at the acyl-oxygen bond for esters of primary and secondary alcohols like this one, as the alternative alkyl-oxygen bond cleavage (AAL or BAL mechanisms) would require the formation of a less stable primary or secondary carbocation or a direct SN2 attack on the ethyl group, which is less favorable. chemistnotes.com The rate of hydrolysis is significantly influenced by pH, with studies on similar statins showing increased degradation and hydrolysis rates as the pH moves away from neutral, particularly under alkaline conditions. mdpi.com

Table 1: Mechanisms of Fluvastatin Ethyl Ester Hydrolysis

Mechanism Type Description Key Steps
Acid-Catalyzed (AAC2) Bimolecular reaction involving nucleophilic attack by water on the protonated ester. chemistnotes.com 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of ethanol. pressbooks.pub

| Base-Promoted (BAC2) | Bimolecular reaction involving nucleophilic attack by a hydroxide ion on the ester. chemistnotes.com | 1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of ethoxide (⁻OEt). 4. Deprotonation of the carboxylic acid. libretexts.org |

Derivatization Reactions and Functional Group Interconversions

The functional groups of this compound can be chemically modified through various derivatization reactions. These reactions are often employed to enhance the analyte's properties for analytical procedures, such as gas chromatography (GC), or to create analogues for further study.

The two secondary hydroxyl groups on the heptenoate side chain are common sites for derivatization. Silylation is a frequent strategy to increase the volatility and thermal stability of statins for GC-mass spectrometry (GC-MS) analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net This derivatization of fluvastatin has been shown to produce stable derivatives suitable for quantitative analysis. researchgate.net

The ethyl ester group itself can undergo transesterification. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group, forming a new ester. For instance, reaction with methanol (B129727) would yield fluvastatin methyl ester. This type of transformation is relevant in synthetic processes and in understanding potential interactions if the compound is exposed to various alcoholic solvents. libretexts.org

Other potential, though less commonly cited for this specific molecule, derivatizations could involve the indole (B1671886) nucleus or the alkene group. The indole ring could undergo electrophilic substitution, and the double bond could be subject to addition reactions, although these would represent more significant structural modifications. The primary focus in analytical derivatization remains on the hydroxyl and carboxyl functional groups. ubbcluj.roemrespublisher.com

Table 2: Common Derivatization Reactions for this compound

Functional Group Reaction Type Common Reagents Product Purpose
Hydroxyl Groups Silylation BSTFA, TMCS Trimethylsilyl Ethers Increase volatility for GC-MS researchgate.net
Ethyl Ester Transesterification Methanol (with acid/base catalyst) Methyl Ester Synthesis of analogues google.comgoogle.com

| Carboxylic Acid (post-hydrolysis) | Esterification | Methyl Iodide, Diazomethane | Methyl Ester | Increase volatility for GC-MS ubbcluj.ro |

Stability Studies Under Various Chemical Conditions

The chemical stability of this compound is a critical parameter, influencing its storage, handling, and analytical characterization. Like its parent compound, fluvastatin, the ethyl ester is susceptible to degradation under several conditions, including exposure to certain pH levels, light, and oxidative environments. nih.gov

pH-Dependent Stability: The ester linkage is prone to hydrolysis under both acidic and basic conditions, as detailed in section 4.1. Studies on fluvastatin and other statins have shown significant pH-dependent degradation. mdpi.comsemanticscholar.org In strongly acidic or alkaline solutions, this compound will hydrolyze to fluvastatin. The resulting fluvastatin can then undergo further degradation. A major degradation pathway for fluvastatin is the formation of its corresponding lactone, which involves an intramolecular esterification between the C5-hydroxyl group and the C1-carboxylic acid. nih.gov This lactonization is often reversible and pH-dependent. mdpi.com

Oxidative Stability: The indole ring and the allylic positions on the heptenoate chain are potential sites for oxidation. While specific studies on the oxidation of the ethyl ester are scarce, research on fluvastatin and its metabolites shows they possess antioxidant properties, suggesting the indole moiety can react with oxidizing agents. researchgate.net However, forced degradation studies using oxidizing agents like hydrogen peroxide would likely lead to the formation of various oxidized by-products. semanticscholar.org

Photostability: Fluvastatin contains chromophores that absorb ultraviolet light, making it susceptible to photodegradation. semanticscholar.orgnih.gov When exposed to light, fluvastatin in solution has been shown to decompose into several photoproducts. semanticscholar.org It is expected that this compound would exhibit similar photosensitivity, leading to complex degradation pathways upon exposure to UV or even ambient light over extended periods.

Thermal Stability: At elevated temperatures, the rate of chemical degradation, including hydrolysis and oxidation, is expected to increase. Forced degradation studies on statins often use heat to accelerate the formation of degradation products. semanticscholar.org For analytical techniques like GC, derivatization to more thermally stable forms (e.g., silyl (B83357) ethers) is often necessary to prevent on-column degradation. ubbcluj.ro

Table 3: Summary of this compound Stability

Condition Potential Transformation/Degradation Pathway Resulting Products
Acidic (low pH) Acid-catalyzed hydrolysis pressbooks.pub Fluvastatin, Ethanol
Basic (high pH) Base-promoted hydrolysis (saponification) libretexts.org Fluvastatin carboxylate salt, Ethanol
**Oxidative Stress (e.g., H₂O₂) ** Oxidation of indole ring or side chain semanticscholar.orgresearchgate.net Oxidized derivatives
Light Exposure (Photolysis) Photochemical decomposition semanticscholar.org Various photoproducts

| Elevated Temperature | Acceleration of hydrolysis, oxidation, and other reactions semanticscholar.org | Increased rate of formation of all degradation products |

Structure Property Relationships in Fluvastatin Ethyl Ester and Its Derivatives

Influence of Stereochemistry on Chemical Properties and Reactivity

Fluvastatin (B1673502) possesses two chiral centers in its side chain, leading to the existence of four possible stereoisomers. The commercially available form of Fluvastatin is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. nih.gov The (3R,5S) enantiomer is recognized as the pharmacologically active form. While the primary focus of stereochemical studies on Fluvastatin has been on its pharmacological activity, the distinct spatial arrangement of atoms in each enantiomer of its ethyl ester derivative also dictates its chemical properties and reactivity.

Enantiomers, by definition, have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including enzymes and chiral reagents, can differ significantly. This differential interaction is the basis for the observed stereoselectivity in the metabolism of Fluvastatin, where both enantiomers are metabolized in a similar manner by cytochrome P450 isoenzymes, primarily CYP2C9. nih.gov

The reactivity of the individual stereoisomers of Fluvastatin ethyl ester can also be expected to vary in the presence of chiral catalysts or reagents. For instance, in stereoselective synthesis or degradation processes, one enantiomer may react at a faster rate than the other. While specific quantitative data on the reactivity differences between the ethyl ester enantiomers of Fluvastatin are not extensively documented in publicly available literature, the principles of stereochemistry suggest that such differences would exist.

Table 1: General Physicochemical Properties of this compound Stereoisomers

Property(3R,5S)-Fluvastatin Ethyl Ester(3S,5R)-Fluvastatin Ethyl EsterNote
Molecular FormulaC₂₆H₂₈FNO₄C₂₆H₂₈FNO₄Identical for both enantiomers
Molecular Weight437.5 g/mol 437.5 g/mol Identical for both enantiomers
Optical RotationOpposite in sign, equal in magnitudeOpposite in sign, equal in magnitudeA defining characteristic of enantiomers
Solubility (in achiral solvents)Expected to be identicalExpected to be identicalEnantiomers have the same solubility in achiral media
Melting PointExpected to be identicalExpected to be identicalEnantiomers have the same melting point
Reactivity (with achiral reagents)IdenticalIdenticalEnantiomers exhibit the same reactivity with achiral reagents
Reactivity (with chiral reagents)Can differCan differThe basis for enantioselective reactions

Impact of Ester Group Modifications on Compound Characteristics

The ethyl ester group in this compound can be modified to other alkyl esters, such as methyl, propyl, or butyl esters. These modifications can significantly impact the physicochemical properties of the molecule, primarily its lipophilicity, solubility, and stability. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Increasing the length of the alkyl chain in the ester group generally leads to an increase in lipophilicity. mdpi.com For instance, a propyl ester of Fluvastatin would be expected to be more lipophilic than the corresponding ethyl ester, which in turn would be more lipophilic than the methyl ester. This trend is due to the increased hydrocarbon character of the longer alkyl chains.

The solubility of these ester derivatives in aqueous media is inversely related to their lipophilicity. As the alkyl chain length increases and the molecule becomes more lipophilic, its solubility in water is expected to decrease. Conversely, its solubility in nonpolar, organic solvents would likely increase.

The stability of the ester bond can also be influenced by the nature of the alkyl group. Steric hindrance around the carbonyl group of the ester can affect the rate of hydrolysis. While detailed comparative studies on the hydrolysis rates of different Fluvastatin alkyl esters are not widely published, it is generally understood that bulkier alkyl groups can sterically hinder the approach of a nucleophile, potentially slowing down the rate of hydrolysis.

Table 2: Predicted Trends in Physicochemical Properties of Fluvastatin Alkyl Ester Derivatives

Ester DerivativeAlkyl Chain LengthPredicted Lipophilicity (log P)Predicted Aqueous SolubilityPredicted Stability to Hydrolysis
Fluvastatin Methyl EsterShorterLowerHigherPotentially less stable due to less steric hindrance
This compound----
Fluvastatin Propyl EsterLongerHigherLowerPotentially more stable due to increased steric hindrance
Fluvastatin Butyl EsterEven LongerHighestLowestPotentially most stable due to greater steric hindrance

Note: This table presents predicted trends based on general principles of organic chemistry. Specific experimental data for Fluvastatin ester derivatives is required for quantitative comparison.

Advanced Research Perspectives and Future Directions

Innovations in Green Chemistry for Ester Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including esters like fluvastatin (B1673502) ethyl ester. The goal is to develop more environmentally benign and economically viable processes.

Recent innovations in ester synthesis that align with green chemistry principles include:

Enzymatic Catalysis: The use of enzymes, particularly lipases, as biocatalysts offers a greener alternative to traditional chemical catalysts. researchgate.netjchemrev.com Enzymatic reactions often proceed under milder conditions, reducing energy consumption and the formation of byproducts. researchgate.net For instance, the synthesis of chiral intermediates for statins has been achieved with high enantioselectivity using keto-reductases from microorganisms like Acinetobacter sp. jchemrev.com This biocatalytic approach can lead to a more sustainable production of valuable chiral compounds. jchemrev.com

Alternative Energy Inputs: To accelerate reaction rates and improve product yields, researchers are exploring alternative energy sources such as microwaves, ultrasound, and mechanochemical treatments. mdpi.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times in esterification processes. mdpi.com

Greener Solvents and Catalysts: There is a growing trend to replace hazardous solvents with more sustainable alternatives. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being investigated as green catalysts and reaction media for esterification. mdpi.commdpi.com These solvents are often biodegradable and have low toxicity. patsnap.com Additionally, processes utilizing bio-based feedstocks, such as bioethanol, are being developed to reduce reliance on petrochemicals. patsnap.com For example, novel approaches to ethyl acetate (B1210297) production use bioethanol and recycled acetic acid with heterogeneous catalyst systems that operate at lower temperatures and pressures. patsnap.com

Process Intensification: Improved manufacturing processes aim to reduce the number of steps and the use of solvents. For instance, a more efficient process for fluvastatin synthesis involves a condensation reaction followed by a low-temperature reduction without isolating the intermediate, thereby omitting the need for two solvents and increasing throughput. acs.orgresearchgate.net

Table 1: Innovations in Green Ester Synthesis
InnovationDescriptionKey Advantages
Enzymatic CatalysisUse of enzymes like lipases and keto-reductases as biocatalysts. researchgate.netjchemrev.comMilder reaction conditions, high selectivity, reduced byproducts. researchgate.netjchemrev.com
Alternative Energy InputsApplication of microwaves, ultrasound, and mechanochemistry. mdpi.comFaster reaction rates, increased yields. mdpi.com
Greener Solvents/CatalystsUtilization of deep eutectic solvents and bio-based feedstocks. mdpi.commdpi.compatsnap.comReduced toxicity, biodegradability, decreased reliance on petrochemicals. researchgate.netpatsnap.com
Process IntensificationStreamlining synthesis to reduce steps and solvent usage. acs.orgresearchgate.netIncreased efficiency, lower cost, higher throughput. acs.orgresearchgate.net

Exploration of Novel Analytical Methodologies

The development of advanced and efficient analytical methods is crucial for the quality control and characterization of pharmaceutical compounds like fluvastatin ethyl ester.

Current research in this area is focused on:

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for the analysis of statins. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Researchers are continuously developing new and improved HPLC methods for the simultaneous determination and quantification of multiple statins, including fluvastatin. nih.govresearchgate.net These methods often utilize C18 columns and UV detection. nih.govresearchgate.netresearchgate.net The development of greener RP-HPLC methods is also a focus, with studies exploring the use of alternative solvents like ethanol (B145695) to reduce the environmental impact. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers high sensitivity and selectivity for the detection and quantification of pharmaceutical compounds and their impurities, even at very low levels. acs.orgresearchgate.net LC-MS/MS methods have been successfully applied to analyze reactive sulfonate ester impurities in pharmaceuticals. acs.org A modified LC-MS/MS method has also been used for the analysis of fluvastatin in plasma samples. nih.gov

Capillary Electrophoresis (CE): CE provides a simple, sensitive, and precise alternative for the determination of fluvastatin in pharmaceutical formulations and biological fluids like serum. nih.gov

Derivatization Techniques: For challenging analyses, such as the detection of unstable or reactive impurities, derivatization methods are employed. These techniques can enhance the stability and detectability of the analyte. For instance, sulfonate esters can be derivatized to improve their stability in aqueous media and increase the sensitivity of the analytical method. americanpharmaceuticalreview.com

Table 2: Novel Analytical Methodologies for this compound
MethodologyPrincipleKey Features
HPLCSeparation based on partitioning between a stationary and mobile phase. nih.govsemanticscholar.orgresearchgate.netresearchgate.netWidely used for quantification, with ongoing development for greener applications. nih.govresearchgate.netmdpi.com
LC-MS/MSCombines the separation power of LC with the mass analysis capabilities of MS. acs.orgresearchgate.netHigh sensitivity and selectivity, suitable for trace impurity analysis. acs.orgresearchgate.net
Capillary ElectrophoresisSeparation based on the differential migration of ions in an electric field. nih.govSimple, sensitive, and precise for analysis in various matrices. nih.gov
Derivatization TechniquesChemical modification of the analyte to improve its analytical properties. americanpharmaceuticalreview.comEnhances stability and detectability of challenging compounds. americanpharmaceuticalreview.com

Fundamental Chemical Investigations into Ester Reactivity and Selectivity

A deeper understanding of the chemical reactivity and selectivity of this compound is essential for optimizing its synthesis and ensuring its stability.

Key areas of investigation include:

Hydrolysis: Esters undergo hydrolysis, splitting into a carboxylic acid and an alcohol, under both acidic and basic conditions. studymind.co.uknumberanalytics.comlibretexts.org The rate of hydrolysis is a critical factor in determining the stability of the ester. Saponification, or base-induced hydrolysis, is a non-reversible reaction that yields a carboxylate salt and an alcohol. studymind.co.uknumberanalytics.comlibretexts.org A surprising finding in the synthesis of fluvastatin sodium showed that selective hydrolysis of the syn fluvastatin alkyl ester could be achieved using less than a molar equivalent of sodium hydroxide (B78521), leaving the anti isomer largely unhydrolyzed. googleapis.com

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. libretexts.org The reaction proceeds through an aldehyde intermediate, which can sometimes be isolated if a less reactive reducing agent is used under specific conditions. libretexts.org In the context of fluvastatin synthesis, the stereoselective reduction of a keto group to a syn-1,3-diol is a major challenge that has been addressed through various synthetic strategies. researchgate.net

Selectivity in Synthesis: Achieving high selectivity is a primary goal in the synthesis of fluvastatin and its esters to avoid the formation of unwanted stereoisomers. google.comgoogle.com Research has shown that the choice of the ester group can significantly impact the selectivity of subsequent reactions. google.comgoogle.com For instance, an improved manufacturing process for fluvastatin addressed a critical selectivity problem in the conversion of an aldehyde to an aldol (B89426) intermediate. acs.org The use of specific reagents, like methoxy (B1213986) diethylborane and sodium borohydride (B1222165), in the reduction step has been shown to yield a high syn/anti ratio. google.comgoogle.com

Reactivity of Related Functional Groups: The broader chemistry of esters and related functional groups provides context for understanding the behavior of this compound. This includes reactions like transesterification, where the alkoxy group of an ester is exchanged, and other nucleophilic acyl substitution reactions. numberanalytics.commonash.edu

Table 3: Fundamental Chemical Investigations of Ester Reactivity
Reaction TypeDescriptionRelevance to this compound
HydrolysisCleavage of the ester bond by water to form a carboxylic acid and an alcohol. studymind.co.uknumberanalytics.comlibretexts.orgCrucial for stability studies and selective synthesis of the active acid form. googleapis.com
ReductionConversion of the ester to a primary alcohol. libretexts.orgImportant in the synthesis of the diol side chain of fluvastatin. researchgate.net
SelectivityControlling the stereochemical outcome of reactions. google.comgoogle.comEssential for producing the desired isomeric form of fluvastatin with high purity. acs.orggoogle.comgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for producing high-purity Fluvastatin ethyl ester, and how are critical intermediates characterized?

  • Methodological Answer : this compound synthesis typically involves esterification of fluvastatin acid using ethyl alcohol under catalytic conditions. Critical intermediates (e.g., the t-butyl ester precursor) are characterized via high-performance liquid chromatography (HPLC) with UV detection at 235 nm and mass spectrometry (MS) for structural confirmation. Purity thresholds (>98%) are validated using USP-compliant chromatographic systems, as described in pharmacopeial guidelines . Reaction conditions (e.g., solvent selection, temperature) should align with protocols for statin derivatives to minimize byproducts like anti-isomers .

Q. What standardized analytical methods are recommended for assessing this compound purity and stability in preclinical studies?

  • Methodological Answer : Purity analysis follows USP guidelines using reversed-phase HPLC with a C18 column (4.6 mm × 10 cm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Detection at 235 nm identifies impurities (e.g., oxidation products, residual acid form) with relative retention time (RRT) factors calibrated against USP reference standards . Stability studies employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by peak area quantification to assess decomposition kinetics .

Advanced Research Questions

Q. How does this compound modulate HDL-C and small dense LDL (sdLDL) subfractions in dyslipidemic models, and what experimental designs validate these mechanisms?

  • Methodological Answer : this compound increases HDL-C by inhibiting hepatic lipase activity, reducing HDL triglyceridation and subsequent renal clearance. sdLDL reduction is attributed to selective suppression of LDL-5 and LDL-6 subfractions. Mechanistic studies use in vitro lipoprotein fractionation (ultracentrifugation) and in vivo kinetic tracing with radiolabeled apoB-100. Clinical trials often stratify patients by baseline HDL-C and CETP genotypes to isolate responder subgroups, as demonstrated in mixed dyslipidemia cohorts .

Q. How can researchers resolve contradictions in HDL-C elevation data between clinical trials (e.g., discrepancies with Winkler et al., 2004)?

  • Methodological Answer : Contradictory findings often arise from patient stratification biases. For example, Winkler et al. (2004) reported no HDL-C increase due to inadvertent enrollment of patients with higher baseline HDL-C in the treatment arm. To address this, post-hoc subgroup analyses should prioritize cohorts with low baseline HDL-C (<40 mg/dL) and high hepatic lipase activity. Adjusting for confounding variables (e.g., diabetes status, CETP polymorphisms) using multivariate regression models clarifies treatment effects .

Q. What pharmacokinetic (PK) study designs are optimal for evaluating this compound bioavailability and tissue distribution?

  • Methodological Answer : Cross-over trials with single-dose administration (40–80 mg) and serial plasma sampling over 24 hours quantify AUC and Cmax. Tissue distribution is assessed via radiolabeled tracer studies in animal models, with LC-MS/MS detection in organs (liver, adipose). Enterohepatic recirculation effects are modeled using bile duct-cannulated rodents. Population PK models incorporating CYP2C9 genetic variants (major metabolizing enzyme) account for inter-individual variability .

Q. How should in vitro assays be designed to compare this compound’s efficacy against other statins in lipid-lowering pathways?

  • Methodological Answer : Competitive inhibition assays using purified HMG-CoA reductase quantify IC50 values. Hepatocyte models (e.g., HepG2 cells) treated with LDL receptor upregulation agents (e.g., mevalonate) assess LDL uptake via fluorescence-labeled LDL particles. Comparative studies should standardize incubation times (24–48 hours) and statin concentrations (1–10 µM) to control for cytotoxicity .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models accommodate sparse sampling and inter-patient variability. For in vitro data, sigmoidal Emax models fit dose-response curves, with bootstrapping to estimate confidence intervals. Sensitivity analyses validate assumptions (e.g., log-normal distribution of PK parameters) .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including central composite design (CCD) for process optimization. Critical process parameters (e.g., catalyst loading, reaction time) are identified via partial least squares regression. Each batch is validated using USP-defined acceptance criteria for impurities (e.g., ≤0.2% anti-isomer) .

Ethical & Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in animal models of atherosclerosis?

  • Methodological Answer : Studies must comply with ARRIVE 2.0 guidelines, including randomization, blinding, and power calculations to minimize animal use. Atherogenic diets (e.g., high-cholesterol feed) require monitoring for adverse effects (e.g., hepatic steatosis). Protocols should be pre-registered in platforms like PROSPERO to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.